molecular formula C13H13FN2 B12918312 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine CAS No. 116207-35-3

6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B12918312
CAS No.: 116207-35-3
M. Wt: 216.25 g/mol
InChI Key: FXFGIRKFQZPTMA-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is a fluorinated derivative of tetrahydroacridine. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is structurally related to tacrine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine typically involves the fluorination of 1,2,3,4-tetrahydroacridin-9-amine. A common method includes the reaction of 1,2,3,4-tetrahydroacridin-9-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a cholinesterase inhibitor.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is similar to that of tacrine. It acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease. The compound binds reversibly to the active site of cholinesterase, inhibiting its activity .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration .

Properties

CAS No.

116207-35-3

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C13H13FN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16)

InChI Key

FXFGIRKFQZPTMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)N

Origin of Product

United States

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